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The table below summarizes the core characteristics of PF-AKT400:

Property Description

Chemical Name PF-AKT400 (Synonyms: AKT protein kinase inhibitor) [1]

Molecular Formula C₂₀H₂₂F₂N₆O [1] [2]

Molecular Weight 400.43 g/mol [1] [2]

CAS Number 1004990-28-6 [1] [2]

Mechanism of Action Broadly selective, potent, ATP-competitive Akt inhibitor [1]

Primary Target Akt (Protein Kinase B, PKB) [2]

This table presents the key quantitative biological and in vivo efficacy data for PF-AKT400:

Data
Category

Parameter Value Description / Context

In Vitro
Activity

PKBα (Akt1) IC₅₀ 0.5 nM Potent inhibition of the primary isoform [1].
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Data
Category

Parameter Value Description / Context

PKA Selectivity 450 nM

(IC₅₀)

Demonstrates ~900-fold selectivity for Akt1

over PKA [1].

Cellular IC₅₀ (U-87MG) 0.31 µM Inhibition of Akt1-mediated GSK3alpha

phosphorylation in human U87 cells [1].

Phospho-S6 Reduction
(EC₅₀)

110 nM Estimated free concentration for phospho-S6

reduction in cellular assays [1].

Akt Hyperphosphorylation
(EC₅₀)

216 nM Estimated free concentration for Akt

hyperphosphorylation [1].

In Vivo
Efficacy

PC3 Xenograft (TGI) 75% Tumor Growth Inhibition at 100 mg/kg (b.i.d.,

10 days) [1].

Colo205 Xenograft (TGI) 60% Tumor Growth Inhibition at 150 mg/kg (b.i.d.,

10 days) [1].

PC3 Combo with
Rapamycin (TGI)

98% Superior efficacy in combination therapy (75

mg/kg PF-AKT400 + 10 mg/kg Rapamycin)
[1].

Experimental Protocols

Based on the literature, here are methodologies relevant to the evaluation of PF-AKT400.

Akt Kinase Inhibition Assay: The inhibitory effect on Akt kinase activity can be assessed using a
commercial kit like the EKS-400A (Enzo Life Sciences). Typically, compounds are tested at a set

concentration (e.g., 100 µM), and the residual kinase activity is measured. IC₅₀ values are determined
from dose-response curves [3].

Cellular Target Engagement (ELISA): To measure a compound's effect on pathway signaling in
cells, you can use an ELISA. For example, after treating cells (like U-87MG) with the inhibitor for a

specified time (e.g., 1 hour), you can quantify the levels of phospho-GSK3α as a readout of Akt
activity inhibition [1].

In Vivo Efficacy Studies (Xenograft Models)
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Model Setup: Immunocompromised mice are implanted with human cancer cells (e.g., PC3

prostate carcinoma, Colo205 colorectal carcinoma) to form tumors [1].
Dosing Regimen: The inhibitor (e.g., PF-AKT400) is typically administered orally, often twice

daily (b.i.d.), for a set duration (e.g., 10 days) [1].
Efficacy Endpoint: Tumor Growth Inhibition (TGI) is calculated by comparing the tumor

volumes in the treated group versus the control group [1].
Pharmacodynamic (PD) Analysis: Tumor and plasma samples are collected at various time

points post-dosing. Immunoblot analysis (Western blot) of tumor lysates can then be used to
evaluate biomarker modulation, such as reduction in phospho-S6 and hyperphosphorylation of

Akt [1].

Akt Signaling Pathway and Inhibitor Discovery

PF-AKT400 functions within the PI3K/Akt signaling pathway, which is crucial for cell survival, growth, and

proliferation [4] [5]. The diagram below illustrates this pathway and the inhibitor's role.

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 8 Tech Support

https://www.medchemexpress.com/AKT-inhibitor.html?srsltid=AfmBOooshJya2bysDl7jqx7bMo96B9iZ--LudKuScUeLcoWt9bXS4u-j
https://www.smolecule.com/products/s548344?utm_src=pdf-body
https://www.medchemexpress.com/AKT-inhibitor.html?srsltid=AfmBOooshJya2bysDl7jqx7bMo96B9iZ--LudKuScUeLcoWt9bXS4u-j
https://www.medchemexpress.com/AKT-inhibitor.html?srsltid=AfmBOooshJya2bysDl7jqx7bMo96B9iZ--LudKuScUeLcoWt9bXS4u-j
https://www.medchemexpress.com/AKT-inhibitor.html?srsltid=AfmBOooshJya2bysDl7jqx7bMo96B9iZ--LudKuScUeLcoWt9bXS4u-j
https://www.smolecule.com/products/s548344?utm_src=pdf-body
https://en.wikipedia.org/wiki/Akt/PKB_signaling_pathway
https://www.cellsignal.com/pathways/pathways-akt-signaling?srsltid=AfmBOorKmd6YsjHoC8odKWfRUgrqhNokODb0h0MlB4n_Isiu31A1DIsK
https://www.smolecule.com/products/s548344?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Extracellular Space

Plasma Membrane

Growth Factor
(e.g., EGF, Insulin)

Receptor
Tyrosine Kinase (RTK)

Binds

PI3K
(Activated)

Activates

PIP3

Phosphorylates

Akt (Inactive)
Recruited to Membrane

Recruits

PDK1
Recruited to Membrane

Recruits

PIP2

  Reverted by

PDK1

Translocation

Akt (Active)
p-T308, p-S473

Translocation

Translocation

Translocation

Phosphorylates
T308

Downstream Substrates
(GSK3β, FoxO, mTORC1, etc.)

Phosphorylates

mTORC2/
DNA-PK

Phosphorylates
S473

PTEN
(Tumor Suppressor)

PF-AKT400
(ATP-competitive inhibitor)

 Inhibits

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 8 Tech Support

https://www.smolecule.com/products/s548344?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Cytosol / Nucleus

( β )

Cellular Effects
(Survival, Growth,

Proliferation)

Click to download full resolution via product page

Diagram of the PI3K/Akt pathway and PF-AKT400 inhibition.

The discovery of modern Akt inhibitors like PF-AKT400 often involves sophisticated methods like

structure-based virtual screening [3]. This computational approach uses the 3D structure of the Akt kinase

to rapidly screen large chemical databases for potential hit compounds that fit well into the ATP-binding site.

Promising candidates are then selected for experimental validation in kinase inhibition and cellular

cytotoxicity assays [3]. The workflow is summarized below.
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Workflow for structure-based discovery of Akt inhibitors.
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Research Context and Further Development

Place in Drug Discovery: PF-AKT400 was identified during the optimization of a pyrrolopyrimidine
series of inhibitors discovered via HTS and structure-based design [6] [7]. It represents an evolution

from earlier leads, offering significantly enhanced selectivity for Akt [1].
Clinical Relatives: The development of Akt inhibitors has progressed significantly, with compounds

like Capivasertib (AZD5363) advancing to clinical use and FDA approval (2023) for certain breast
cancers, validating Akt as a therapeutic target [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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